CNS Receptor Subtype Selectivity: 20-Fold Higher Affinity of Isocarbacyclin Versus Iloprost
In a direct binding assay, 9-O-methanoprostaglandin I demonstrated high affinity for a novel CNS-specific prostacyclin receptor subtype while iloprost showed markedly lower affinity [1]. This differential binding explains the unique neuroprotective profile observed in gerbil ischemia models.
| Evidence Dimension | Binding affinity (Kd) for novel CNS prostacyclin receptor subtype |
|---|---|
| Target Compound Data | Kd = 7.8 nM (Isocarbacyclin / TEI-7165) |
| Comparator Or Baseline | Kd = 159 nM (Iloprost) |
| Quantified Difference | Isocarbacyclin exhibits a 20.4-fold higher affinity |
| Conditions | Receptor binding assay using rat brain tissue (CNS prostacyclin receptor subtype) |
Why This Matters
This 20-fold affinity gap makes isocarbacyclin an irreplaceable pharmacological probe for CNS prostacyclin receptor research, where iloprost is insufficiently potent.
- [1] Takechi H, Matsumura K, Watanabe Y, et al. 'A novel subtype of the prostacyclin receptor expressed in the central nervous system.' Journal of Biological Chemistry, 1996, 271(10), 5901–5906. PMID: 8702724. View Source
